molecular formula C11H9NO B8600336 4-(3-Oxobutenyl)-benzonitrile

4-(3-Oxobutenyl)-benzonitrile

Cat. No.: B8600336
M. Wt: 171.19 g/mol
InChI Key: HQBRLWSRWSICCF-UHFFFAOYSA-N
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Description

4-(3-Oxobutenyl)-benzonitrile is a benzonitrile derivative featuring a 3-oxobutenyl substituent at the para position of the aromatic ring. The 3-oxobutenyl group introduces a conjugated α,β-unsaturated ketone system, which may enhance reactivity, intermolecular interactions, and electronic properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

4-(3-oxobut-1-enyl)benzonitrile

InChI

InChI=1S/C11H9NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h2-7H,1H3

InChI Key

HQBRLWSRWSICCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical and Electronic Properties

Benzonitrile derivatives with extended π-conjugation exhibit notable nonlinear optical (NLO) properties:

  • 4-DMDBA (dibenzylideneacetone derivative) : Displayed a hyperpolarizability (βHRS) of 50 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming analogs like (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
  • Oxazole derivative : 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile achieved βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its elongated π-backbone .
  • Thiophene-based derivatives : Fluorosolvatochromism in compounds like 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) highlights solvent-dependent photophysical behavior, critical for optoelectronic applications .

Key Insight : Conjugation length and electron-donating/withdrawing substituents directly influence NLO performance and solvent interactions .

Molecular Interactions and Binding Affinities

Substituents dictate binding modes in biological and supramolecular systems:

  • Hydrogen/hydrophobic interactions: The ligand 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) binds to Estrogen Related Receptor Alpha via hydrogen bonds with ARG 372 and hydrophobic contacts with adjacent residues .
  • Halogen bonding: 4-(Dimethylamino)benzonitrile forms stable complexes with haloforms (e.g., CHI3) through C≡N···X interactions, as evidenced by NMR chemical shift perturbations .

Key Insight: Electron-deficient cyano groups enhance halogen bonding, while bulky substituents improve hydrophobic binding .

Data Tables

Table 2: Nonlinear Optical Properties of Benzonitrile Derivatives

Compound βHRS (10⁻³⁰ cm⁴·statvolt⁻¹) Key Structural Feature Reference
4-DMDBA 50 Dibenzylideneacetone core
Oxazole derivative 45 Ethynyl-linked oxazole
(1E,4E)-1,5-bis(4-bromophenyl) 25 Brominated dienone

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